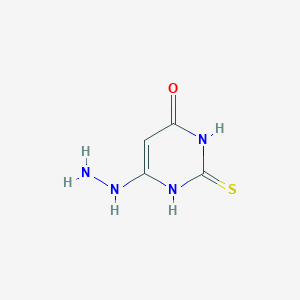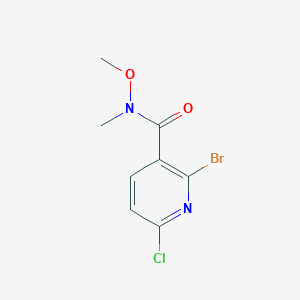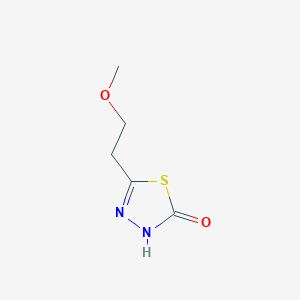
5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyethylamine with carbon disulfide and hydrazine hydrate, followed by oxidation. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted thiadiazoles depending on the substituent used.
Applications De Recherche Scientifique
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyethyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: A solvent with similar methoxyethyl functionality.
1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate: A compound with similar structural features.
Uniqueness
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N2O2S |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
5-(2-methoxyethyl)-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-9-3-2-4-6-7-5(8)10-4/h2-3H2,1H3,(H,7,8) |
Clé InChI |
IJDFNVIRWAZFRX-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NNC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
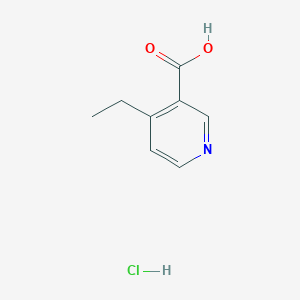

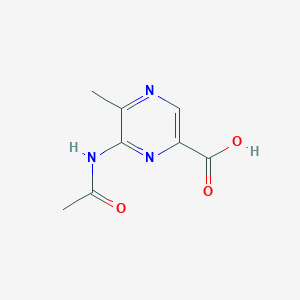
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)

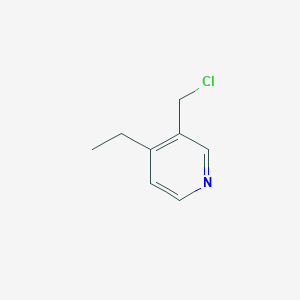
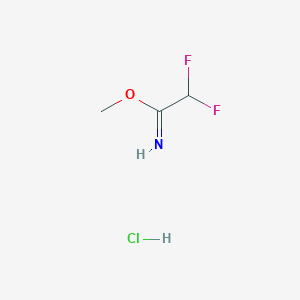
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
